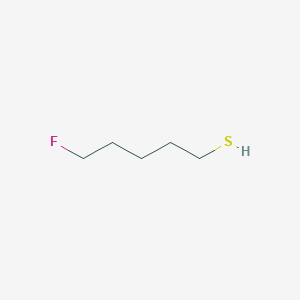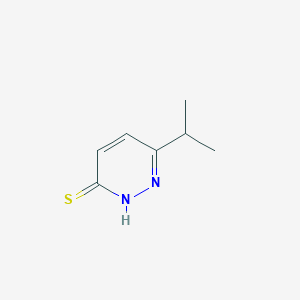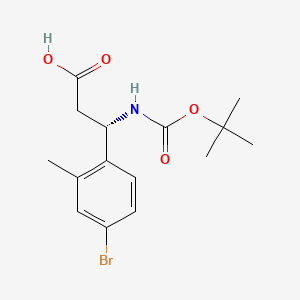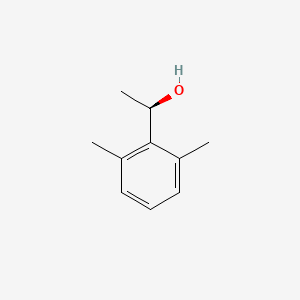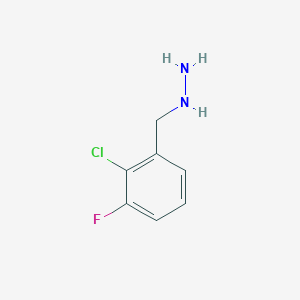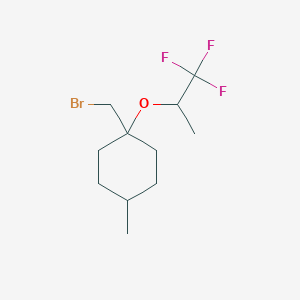![molecular formula C16H15ClN2O3 B13621548 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide](/img/structure/B13621548.png)
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and an ethoxy-hydroxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 2-chloro-5-aminobenzamide with 4-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzamide
- 2-Chloro-5-{[(4-hydroxyphenyl)methylidene]amino}benzamide
- 2-Chloro-5-{[(4-ethoxyphenyl)methylidene]amino}benzamide
Uniqueness
2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .
Eigenschaften
Molekularformel |
C16H15ClN2O3 |
|---|---|
Molekulargewicht |
318.75 g/mol |
IUPAC-Name |
2-chloro-5-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15ClN2O3/c1-2-22-12-5-3-10(15(20)8-12)9-19-11-4-6-14(17)13(7-11)16(18)21/h3-9,20H,2H2,1H3,(H2,18,21) |
InChI-Schlüssel |
LLDONXQRYFFJMN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)C(=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



